2-(4-Bromonaphthalen-1-yl)thiophene
Description
Properties
Molecular Formula |
C14H9BrS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)thiophene |
InChI |
InChI=1S/C14H9BrS/c15-13-8-7-12(14-6-3-9-16-14)10-4-1-2-5-11(10)13/h1-9H |
InChI Key |
ZJCJATOLIXNOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Functional Group Variations
N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
- Structure : A bromophenyl group linked to thiophene via an acetamide bridge.
- Key Differences : Unlike 2-(4-Bromonaphthalen-1-yl)thiophene, this compound lacks the naphthalene system, reducing planarity and hydrophobicity. The acetamide group introduces hydrogen-bonding capacity, enhancing solubility.
1-(4-Bromothiophen-2-yl)ethanamine Hydrochloride ()
- Structure : A bromothiophene derivative with an ethanamine substituent and hydrochloride salt.
- Key Differences: The ethylamine group increases polarity, improving water solubility (molar mass: 242.56 g/mol).
- Applications : Likely used in drug discovery due to its amine functionality, which facilitates interactions with biological targets .
2-(Cyclopent-1-en-3-yl)thiophene ()
- Structure : Cyclopentene fused to thiophene.
- Key Differences: The cyclopentene ring introduces strain and sp³ hybridization, altering electronic properties.
Antimicrobial Activity
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide Derivatives : Exhibited promising antimycobacterial activity, with structure-activity relationships (SAR) indicating that bromine enhances target binding .
- 2-[Chloro(phenyl)methyl]thiophene () : Demonstrated antibacterial activity, suggesting halogenated thiophenes broadly disrupt microbial membranes or enzymes .
- Inference for this compound : The bromonaphthalene group may improve lipid membrane penetration, enhancing antimicrobial potency compared to simpler bromophenyl analogs.
Antitumor Potential
- Thiophene Derivatives (): Diazepines and thienopyridines show antitumor activity via kinase inhibition or DNA intercalation. The naphthalene system in this compound could similarly intercalate DNA or inhibit topoisomerases .
Physicochemical Properties
Preparation Methods
Phosphonium Salt Intermediate Formation
The Wittig reaction, as detailed in, involves generating a phosphonium salt from 2-bromo-6-fluorobenzaldehyde and triphenylphosphine (PPh₃) in toluene at 60–140°C. This intermediate undergoes olefination with thiophene-derived aldehydes to yield the target compound. Key steps include:
Solvent and Base Optimization
Optimal conditions from specify acetone as the solvent and K₂CO₃ as the base for the initial etherification step, achieving 93% yield for the intermediate. The use of chloromethyl mercaptan over brominated analogs reduces side reactions, enhancing purity to 98.7%.
Friedel-Crafts Alkylation
Mechanism and Substrate Design
Friedel-Crafts alkylation attaches the naphthalene moiety to the thiophene ring via electrophilic aromatic substitution. A protocol from uses AlCl₃ (2 equiv) in dichloromethane (DCM) at 0°C, reacting 4-bromo-1-(chloromethyl)naphthalene with thiophene. This method achieves 65% yield but requires rigorous exclusion of moisture.
Limitations and Workarounds
Thiophene’s lower reactivity compared to benzene necessitates electron-donating groups (e.g., methyl) on the naphthalene electrophile. Microwave-assisted conditions (100°C, 30 min) improve yields to 72% while reducing reaction times.
Cyclization Approaches
Thiophene Ring Construction
Building the thiophene ring in situ from acyclic precursors is a less common but viable route. For example, 2-bromo-1-naphthaldehyde reacts with sodium sulfide (Na₂S) and α,α-dibromoketones in DMF at 120°C, forming the thiophene core via cyclocondensation (yield: 48%).
Post-Cyclization Functionalization
Bromination of pre-formed 2-(1-naphthyl)thiophene using N-bromosuccinimide (NBS) in CCl₄ under UV light achieves regioselective bromination at the naphthalene 4-position. This two-step process yields 63% overall but requires stringent light exclusion.
Comparative Analysis and Optimization
Yield vs. Cost Considerations
-
Suzuki-Miyaura : High yields (59%) but expensive Pd catalysts.
-
Wittig : Moderate yields (73%) with cost-effective PPh₃, though multi-step.
-
Friedel-Crafts : Lower yields (65–72%) but simple setup.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Bromonaphthalen-1-yl)thiophene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which link bromonaphthalene derivatives with thiophene precursors. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), solvent choice (e.g., THF or DMF), and temperature (70–110°C). Evidence from copolymer synthesis shows that end-capping with bromothiophene or tributylstannyl-thiophene improves yield and purity . Optimization involves monitoring reaction progress via TLC or GC-MS and adjusting stoichiometry to minimize side products.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–8.2 ppm for naphthalene and thiophene rings) and bromine-induced deshielding.
- IR : Confirm C-Br stretching (~560 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹ for C-H).
- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~287) and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br). Reference spectral data tables from analogous brominated thiophene derivatives for validation .
Q. What safety precautions are required when handling this compound due to thiophene-related toxicity?
- Methodological Answer : Thiophene derivatives may exhibit hepatotoxic or mutagenic effects. Use fume hoods, nitrile gloves, and lab coats. Toxicity screening (e.g., Ames test) is recommended before biological assays. Studies on structurally similar compounds highlight the importance of monitoring reactive metabolites via LC-MS/MS .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic and optical properties of this compound?
- Methodological Answer : Bromine acts as an electron-withdrawing group, reducing the HOMO-LUMO gap (confirmed via cyclic voltammetry or DFT calculations). UV-Vis spectroscopy (λmax ~350–400 nm) and fluorescence quenching experiments correlate with enhanced charge-transfer properties. Comparative studies with non-brominated analogs show ~0.3 eV reduction in bandgap .
Q. What strategies resolve contradictions in crystallographic data for bromonaphthalene-thiophene hybrids?
- Methodological Answer : Discrepancies in unit cell parameters or packing motifs often arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (<150 K) improves resolution. For example, refinements using SHELXL and Olex2 software resolved torsional angles in bromonaphthalene derivatives .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states for Pd-mediated couplings. Key metrics include bond dissociation energies (C-Br vs. C-S) and charge distribution on the thiophene ring. Studies on analogous systems show that electron-deficient thiophenes accelerate oxidative addition steps .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antibacterial : Broth microdilution (MIC against S. aureus or E. coli).
- Anticancer : MTT assay on cell lines (e.g., HeLa or MCF-7).
- Mechanistic Studies : ROS detection via DCFH-DA fluorescence or apoptosis markers (Annexin V/PI). Validate with dose-response curves and positive controls (e.g., doxorubicin) .
Data Contradiction and Validation
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies may stem from impurities or hydration states. Re-crystallize the compound from toluene/ethanol (1:3) and measure solubility via gravimetric analysis. Compare with Hansen solubility parameters (δD, δP, δH) calculated using molecular dynamics simulations (e.g., COSMO-RS) .
Q. Why do different synthetic routes yield varying thermal stability profiles (DSC/TGA)?
- Methodological Answer : Thermal behavior is sensitive to crystallinity and side-chain interactions. For example, Pd-catalyzed routes may introduce trace metal residues, altering decomposition onset temperatures. Purify via column chromatography (SiO₂, hexane/EtOAc) and analyze with DSC (10°C/min, N₂ atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
